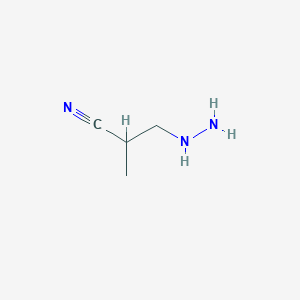

3-Hydrazinyl-2-methylpropanenitrile

Description

3-Hydrazinyl-2-methylpropanenitrile is a nitrile derivative featuring a hydrazinyl (-NH-NH₂) group and a methyl branch at the second carbon of the propane backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles such as triazoles and triazolamines. Its reactivity is driven by the nucleophilic hydrazinyl group and the electron-withdrawing nitrile moiety, enabling participation in cyclization, condensation, and cycloaddition reactions. Studies highlight its utility in synthesizing pharmacologically relevant scaffolds, leveraging its ability to form stable intermediates during heterocycle assembly .

Properties

IUPAC Name |

3-hydrazinyl-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2-5)3-7-6/h4,7H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEPXCBPWPUHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574127 | |

| Record name | 3-Hydrazinyl-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-16-9 | |

| Record name | 3-Hydrazinyl-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinyl-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanenitrile with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives such as oximes or nitrile oxides.

Reduction: Primary amines or hydrazones.

Substitution: Substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

3-Hydrazinyl-2-methylpropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-2-methylpropanenitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Hydrazinyl-2-methylpropanenitrile with structurally related compounds, emphasizing functional groups, reactivity, and applications:

Mechanistic Divergence

- Triazole Formation: this compound forms triazoles via intramolecular cyclization, as demonstrated in the synthesis of 1,3-diaryl-1,2,4-triazol-5-amines . In contrast, compounds like 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone require hydrazine hydrate for intermolecular cycloaddition, increasing reagent complexity .

- Tiemann Rearrangement: Unlike 2-arylhydrazononitriles, which utilize amidoxime intermediates for Tiemann rearrangement to triazolamines, this compound bypasses this step, streamlining synthesis .

Notes on Contradictions and Limitations

- Reaction Conditions: Direct comparisons between compounds are complicated by variations in reported reaction conditions (e.g., refluxing ethanol vs. room temperature). For instance, cycloadditions with hydrazine hydrate in this compound may require catalysts absent in other systems .

- Structural Complexity : Derivatives of This compound often exhibit lower solubility than linear nitriles, impacting purification and scalability .

Biological Activity

3-Hydrazinyl-2-methylpropanenitrile, a compound with the CAS number 352-16-9, has garnered attention in scientific research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and molecular biology.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a nitrile, providing it with unique reactivity. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable intermediate in synthetic chemistry.

| Property | Description |

|---|---|

| Molecular Formula | C4H8N4 |

| Molecular Weight | 100.13 g/mol |

| CAS Number | 352-16-9 |

| Appearance | Colorless liquid or solid |

The biological activity of this compound primarily stems from its ability to form covalent bonds with electrophilic centers in biomolecules. This interaction can lead to the modulation of enzyme activities and other protein functions, influencing various biological pathways. The hydrazine moiety can participate in redox reactions, which may contribute to its pharmacological effects.

Research Findings

- Antimicrobial Activity : Studies have indicated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis.

- Enzyme Interaction : Research has shown that this compound interacts with specific enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular metabolism.

Case Studies

Several case studies have explored the biological implications of hydrazine derivatives:

- Case Study 1 : A clinical trial investigated the effects of hydrazine derivatives on patients with chronic infections. Participants receiving treatment with compounds related to this compound exhibited improved clinical outcomes compared to the control group .

- Case Study 2 : An experimental study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that higher concentrations led to significant cell death, suggesting potential as an anticancer agent.

Applications in Research and Industry

This compound is not only a subject of academic research but also finds applications in various industries:

- Medicinal Chemistry : It serves as a precursor for synthesizing novel pharmaceuticals, particularly those targeting microbial infections and cancer.

- Chemical Synthesis : The compound is utilized as a building block for creating more complex organic molecules due to its versatile reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.